

Physical and chemical characteristics of 7-Hydroxywarfarin-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxywarfarin-d5

Cat. No.: B602753

[Get Quote](#)

An In-depth Technical Guide to 7-Hydroxywarfarin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics, synthesis, and metabolic pathways of **7-Hydroxywarfarin-d5**. This deuterated analog of a primary warfarin metabolite is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Core Physical and Chemical Characteristics

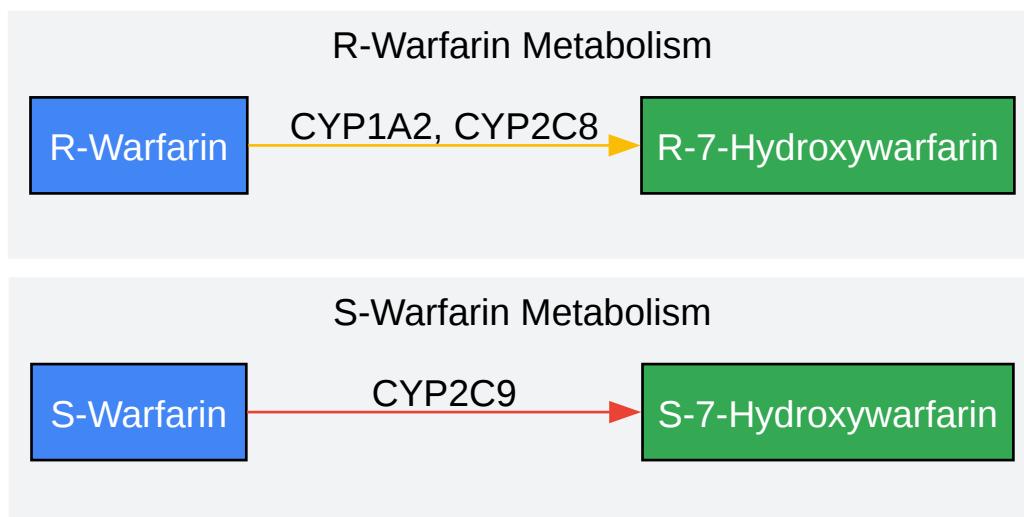

7-Hydroxywarfarin-d5 is a stable, isotopically labeled form of 7-hydroxywarfarin. The deuterium labels on the phenyl group provide a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Properties of **7-Hydroxywarfarin-d5**

Property	Value	Source(s)
Molecular Formula	$C_{19}H_{11}D_5O_5$	[1]
Molecular Weight	329.36 g/mol	[1]
CAS Number	94820-65-2	[1]
Appearance	White to off-white solid	[1]
Melting Point	>196°C (decomposes)	[1]
pKa ₁	5.0 (approx.)	[2]
pKa ₂	9.0 (approx.)	[2]
Solubility	Soluble in DMSO and Methanol	[1]
Storage Conditions	-20°C or -80°C, sealed from moisture	[1]

Metabolic Pathway of Warfarin to 7-Hydroxywarfarin

Warfarin, a racemic mixture of R- and S-enantiomers, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The 7-hydroxylation of warfarin is a key metabolic route. The S-enantiomer of warfarin is predominantly metabolized to S-7-hydroxywarfarin by the enzyme CYP2C9. The R-enantiomer is converted to R-7-hydroxywarfarin by CYP1A2 and CYP2C8.

[Click to download full resolution via product page](#)

Metabolic conversion of Warfarin enantiomers to 7-Hydroxywarfarin.

Experimental Protocols

Synthesis of 7-Hydroxywarfarin-d5

The synthesis of deuterated 7-hydroxywarfarin can be achieved through the Michael addition of a substituted coumarin with a deuterated chalcone analog.

Materials:

- 7-Hydroxy-4-hydroxycoumarin
- 4-(Phenyl-d5)-3-buten-2-one
- Methanol
- Aqueous acid (e.g., HCl)

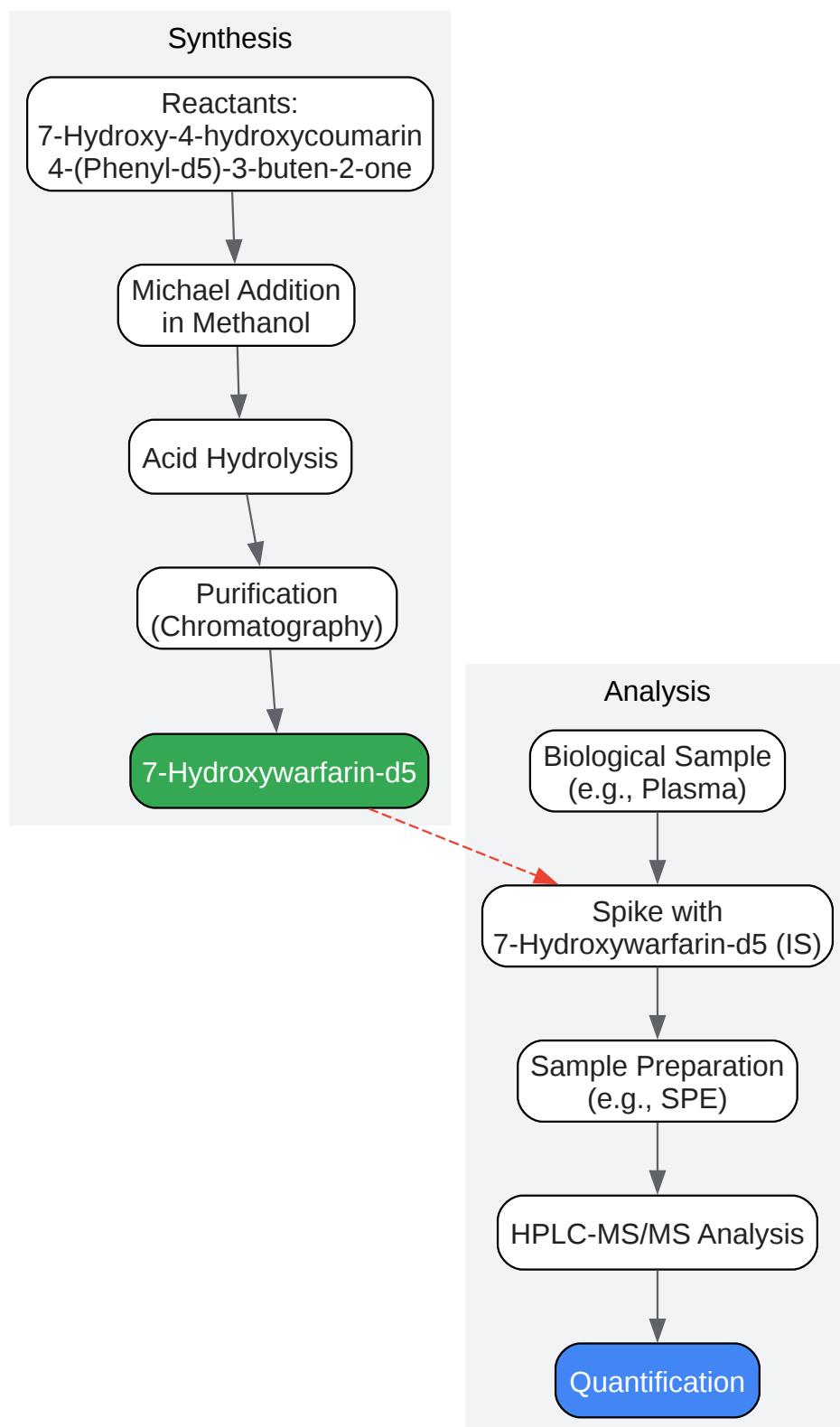
Procedure:

- Dissolve 7-hydroxy-4-hydroxycoumarin and 4-(phenyl-d5)-3-buten-2-one in methanol.

- The reaction mixture is stirred, typically at room temperature, to facilitate the Michael addition, forming an intermediate cyclic methyl ketal.
- Following the formation of the intermediate, the reaction is acidified with an aqueous acid.
- The hydrolysis of the ketal yields the final product, **7-Hydroxywarfarin-d5**.
- The product is then purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

Quantification of 7-Hydroxywarfarin in Biological Samples

A common method for the accurate quantification of 7-hydroxywarfarin in plasma or other biological matrices is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), using **7-Hydroxywarfarin-d5** as an internal standard.


1. Sample Preparation (Solid-Phase Extraction - SPE):

- Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Acidify the plasma sample (e.g., with formic acid) and load it onto the cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis:

- HPLC Column: A C18 reverse-phase column is typically used.

- Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
 - Monitor the specific precursor-to-product ion transitions for both 7-hydroxywarfarin and **7-Hydroxywarfarin-d5**.
- Quantification: The concentration of 7-hydroxywarfarin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (**7-Hydroxywarfarin-d5**) against a calibration curve.

[Click to download full resolution via product page](#)

Workflow for the synthesis and analysis of **7-Hydroxywarfarin-d5**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of acid dissociation constants of warfarin and hydroxywarfarins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 7-Hydroxywarfarin-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602753#physical-and-chemical-characteristics-of-7-hydroxywarfarin-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com